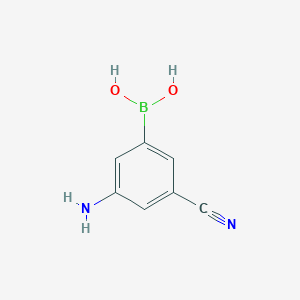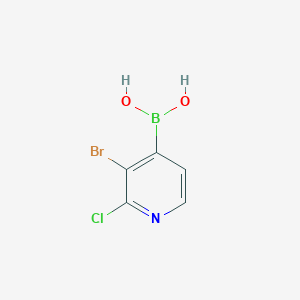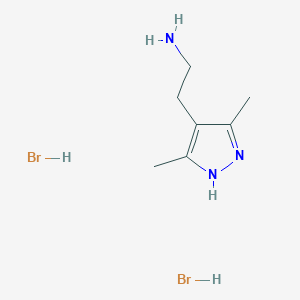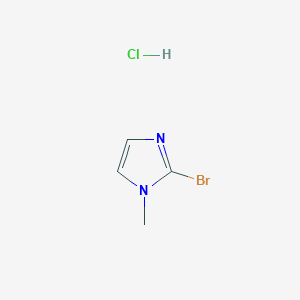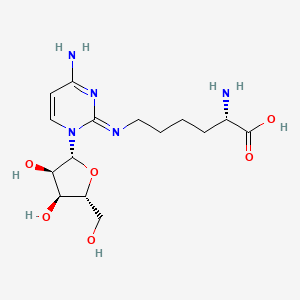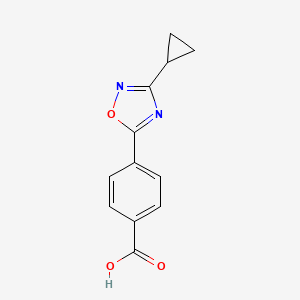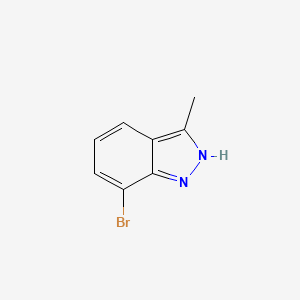
7-Bromo-3-methyl-1H-indazole
Descripción general
Descripción
7-Bromo-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7BrN2 and a molecular weight of 211.06 . It is a solid substance at room temperature .
Synthesis Analysis
Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) and the InChI key is WCDHQZBKTKFKRJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Indazole derivatives, including 7-Bromo-3-methyl-1H-indazole, have been involved in various chemical reactions. For instance, 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against Bcr-Abl wild type as well as T315I mutant .Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1H-indazole has a molecular weight of 211.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación
Anticancer Applications
Indazoles have also been used in the development of anticancer drugs . They can inhibit the growth of cancer cells and have the potential to be used in cancer treatment strategies.
Antidepressant Applications
Indazole derivatives have been investigated for their antidepressant properties . They can potentially influence the chemical and biological processes in the brain that are associated with depression.
Anti-inflammatory Applications
Indazoles have been found to have anti-inflammatory properties . They can potentially reduce inflammation and have been used in the development of anti-inflammatory drugs .
Antimicrobial Applications
Indazoles have shown antimicrobial properties . They can potentially inhibit the growth of microorganisms and can be used in the development of antimicrobial drugs .
HIV Treatment Applications
“7-Bromo-4-chloro-1H-indazol-3-amine”, a derivative of indazole, has been used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . Indazole derivatives have also been applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonist Applications
Indazole derivatives have been investigated for their use as serotonin receptor antagonists . These compounds can potentially block the action of serotonin, a neurotransmitter, in the brain.
Aldol Reductase Inhibitor Applications
Indazole derivatives have been applied in producing aldol reductase inhibitors . These compounds can potentially inhibit the action of aldol reductase, an enzyme involved in the final step of the polyol pathway of glucose metabolism.
Safety And Hazards
Direcciones Futuras
Indazole-containing derivatives, including 7-Bromo-3-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to construct these heterocycles with better biological activities .
Propiedades
IUPAC Name |
7-bromo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657243 | |
| Record name | 7-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1H-indazole | |
CAS RN |
1159511-75-7 | |
| Record name | 7-Bromo-3-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



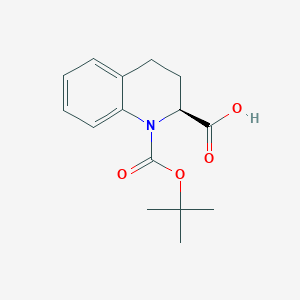
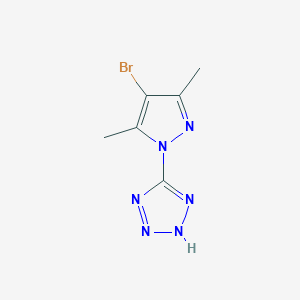


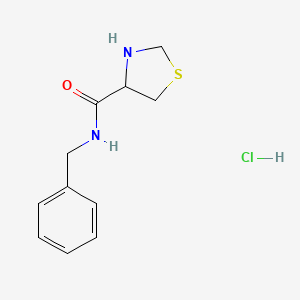
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
